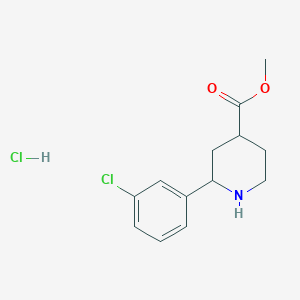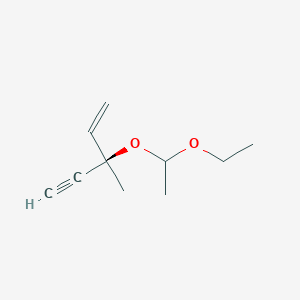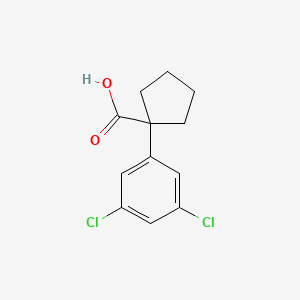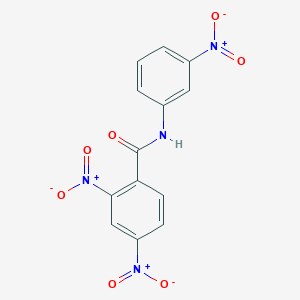
Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-(3-Chlorphenyl)piperidin-4-carboxylat-Hydrochlorid ist eine chemische Verbindung, die zur Klasse der Piperidinderivate gehört. Piperidin ist eine sechsgliedrige heterocyclische Verbindung, die ein Stickstoffatom enthält.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-(3-Chlorphenyl)piperidin-4-carboxylat-Hydrochlorid beinhaltet typischerweise die Reaktion von 3-Chlorbenzaldehyd mit Piperidin, gefolgt von einer Veresterung und anschließender Bildung des Hydrochloridsalzes. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Methanol oder Ethanol und Katalysatoren wie Salzsäure, um den Veresterungsprozess zu erleichtern .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können großtechnische Batchreaktionen mit optimierten Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren kann ebenfalls eingesetzt werden, um die Effizienz und Skalierbarkeit des Produktionsprozesses zu verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with piperidine, followed by esterification and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-2-(3-Chlorphenyl)piperidin-4-carboxylat-Hydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Piperidinring oder am aromatischen Ring auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Methyl-2-(3-Chlorphenyl)piperidin-4-carboxylat-Hydrochlorid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als pharmazeutisches Zwischenprodukt in der Medikamentenentwicklung zu untersuchen.
Industrie: Es wird bei der Herstellung verschiedener chemischer Produkte und Materialien verwendet
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-(3-Chlorphenyl)piperidin-4-carboxylat-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und so deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Piperidinderivate wie:
- Methyl-4-oxo-3-piperidincarboxylat
- 2-Amino-4-(1-Piperidin)pyridin-Derivate .
Einzigartigkeit
Methyl-2-(3-Chlorphenyl)piperidin-4-carboxylat-Hydrochlorid ist durch sein spezifisches Substitutionsschema am Piperidinring und das Vorhandensein der 3-Chlorphenylgruppe einzigartig. Diese strukturelle Einzigartigkeit trägt zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei und macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C13H17Cl2NO2 |
|---|---|
Molekulargewicht |
290.18 g/mol |
IUPAC-Name |
methyl 2-(3-chlorophenyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16ClNO2.ClH/c1-17-13(16)10-5-6-15-12(8-10)9-3-2-4-11(14)7-9;/h2-4,7,10,12,15H,5-6,8H2,1H3;1H |
InChI-Schlüssel |
GNIVKAHCJMJEJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCNC(C1)C2=CC(=CC=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)



![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)

![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
![6-Bromoimidazo[1,2-a]pyrimidine-2-methanol](/img/structure/B11717550.png)
![2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)



![Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate](/img/structure/B11717567.png)
![[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane](/img/structure/B11717573.png)
